molecular formula C18H17N3O3 B14152737 5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide

5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B14152737
M. Wt: 323.3 g/mol
InChI Key: FOJVDGMRQOQJKL-YBFXNURJSA-N
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Description

5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives This compound is known for its unique chemical structure, which includes a methoxy group and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide typically involves the condensation of 5-methoxyindole-2-carboxylic acid with 2-methoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification methods ensures the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The methoxy and indole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine: A naturally occurring tryptamine with psychoactive properties.

    5-methoxy-N,N-diisopropyltryptamine: A synthetic tryptamine known for its hallucinogenic effects.

    5-methoxy-N-methyl-N-isopropyltryptamine: Another synthetic tryptamine with similar properties.

Uniqueness

5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other similar compounds, it has a combination of methoxy and indole groups that contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-14-7-8-15-13(9-14)10-16(20-15)18(22)21-19-11-12-5-3-4-6-17(12)24-2/h3-11,20H,1-2H3,(H,21,22)/b19-11+

InChI Key

FOJVDGMRQOQJKL-YBFXNURJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NN=CC3=CC=CC=C3OC

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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